molecular formula C12H10ClNOS B1458676 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 1708264-11-2

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B1458676
CAS No.: 1708264-11-2
M. Wt: 251.73 g/mol
InChI Key: QCZPNDFKRXHFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that features a unique combination of a thiophene ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
  • 6-Fluoro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
  • 6-Methyl-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine

Uniqueness

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other derivatives .

Properties

IUPAC Name

6-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-8-3-4-11-9(6-8)14-10(7-15-11)12-2-1-5-16-12/h1-6,10,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPNDFKRXHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 2
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 3
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 4
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 5
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 6
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.